Beloranib hemioxalate
Overview
Description
Beloranib is a novel, first-in-class injectable small molecule therapy with a unique mechanism of action that reduces hunger while stimulating the use of stored fat as an energy source . It is a potent inhibitor of MetAP2, an enzyme that modulates the activity of key cellular processes that control metabolism .
Synthesis Analysis
Beloranib, also referred to as ZGN-440, has produced consistent and clinically meaningful weight loss in clinical trials of patients with obesity, type 2 diabetes, Prader-Willi syndrome (PWS), and hypothalamic injury-associated obesity . Most MetAP2 inhibitors are structurally related to the natural product fumagillin, a small molecule that covalently binds to His-231 in the catalytic active site of the enzyme .Molecular Structure Analysis
The chemical formula of Beloranib hemioxalate is C60H84N2O16 . The exact mass is 1,088.58 and the molecular weight is 1,089.330 .Chemical Reactions Analysis
Beloranib is a methionine aminopeptidase-2 (MetAP2) inhibitor . Most MetAP2 inhibitors are structurally related to the natural product fumagillin, a small molecule that covalently binds to His-231 in the catalytic active site of the enzyme, rendering it unable to cleave the N-terminal methionine of substrate proteins .Physical And Chemical Properties Analysis
The molecular weight of Beloranib hemioxalate is 1089.3 g/mol . It has a hydrogen bond donor count of 2 .Scientific Research Applications
METAP2 Inhibitor
Beloranib Hemioxalate is a small molecule drug that acts as a Methionine aminopeptidase 2 (METAP2) inhibitor . METAP2 inhibitors are a novel drug class being investigated for the treatment of type 2 diabetes, obesity, and metabolic disease .
Treatment of Obesity
Beloranib has been used in clinical trials to evaluate its efficacy and safety in individuals with obesity (BMI ≥30 kg/m^2). It has demonstrated consistent and substantial weight loss effects .
Treatment of Type 2 Diabetes
In addition to obesity, Beloranib has also been studied for its potential in treating type 2 diabetes. In a multicentre randomised double-blind placebo-controlled clinical trial, it showed significant glucose-lowering effects .
Treatment of Hypothalamic Injury
Beloranib has been used in a Phase 2a trial to evaluate its efficacy, safety, and pharmacokinetics in obese subjects with hypothalamic injury .
Treatment of Prader-Willi Syndrome
Clinical studies have also explored the use of Beloranib in treating Prader-Willi Syndrome (PWS), a genetic disorder that causes obesity .
Anti-Angiogenesis and Anti-Tumorigenesis
Beloranib, a synthetic fumagillin analog, has shown potent and selective inhibition of MetAP2. Like other fumagillin analogs, continuous incubation with beloranib inhibits endothelial cell proliferation. In xenografted mice, high doses of beloranib suppress angiogenesis and tumorigenesis .
Mechanism of Action
Target of Action
Beloranib hemioxalate primarily targets the enzyme Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is an enzyme that plays a crucial role in the regulation of the cellular processes that control metabolism .
Mode of Action
Beloranib, an analog of the natural chemical compound fumagillin, acts as an inhibitor of MetAP2 . It was originally designed as an angiogenesis inhibitor for the treatment of cancer . The potential anti-obesity effects of metap2 inhibition became apparent, and the clinical development of beloranib began to focus on these effects .
Pharmacokinetics
A clinical trial evaluated the efficacy, safety, and pharmacokinetics of beloranib in obese subjects with hypothalamic injury . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability.
Safety and Hazards
In a 12-week phase II study, beloranib produced clinically and statistically significant weight loss and corresponding improvements in cardiometabolic risk factors . Beloranib appeared safe, and the 0.6 and 1.2 mg doses were generally well tolerated . The 2.4 mg dose was associated with increased sleep latency and mild to moderate gastrointestinal adverse events over the first month of treatment .
properties
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6.C2H2O4/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b14-10+;/t23-,24-,26-,27-,28+,29+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUDFUBQNPMRQ-FTIILNKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200996 | |
Record name | Beloranib hemioxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71811218 | |
CAS RN |
529511-79-3 | |
Record name | Beloranib hemioxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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